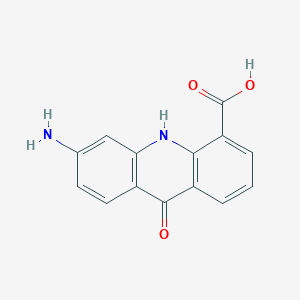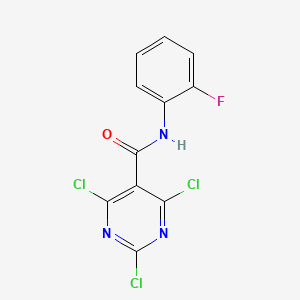
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is an organic compound that belongs to the class of esters Esters are known for their wide occurrence in nature and their significant commercial uses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Carboxylic acid, ethanol, and a catalyst
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation and recrystallization to obtain the pure ester
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nucleophiles like amines or thiols, appropriate solvents
Major Products
Hydrolysis: Carboxylic acid and ethanol
Reduction: Alcohol
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the purine base can form hydrogen bonds with nucleic acids or enzymes. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl benzoate: An ester used in perfumes and as a solvent.
Uniqueness
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate is unique due to its complex structure, combining a purine base with a long alkyl chain and an ester group. This structure provides it with unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
646509-70-8 |
|---|---|
Molekularformel |
C21H34N4O2S |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C21H34N4O2S/c1-3-5-6-7-8-9-10-11-12-13-14-28-21-19-20(22-16-23-21)25(17-24-19)15-18(26)27-4-2/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
FKSJHUBCQPBCIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


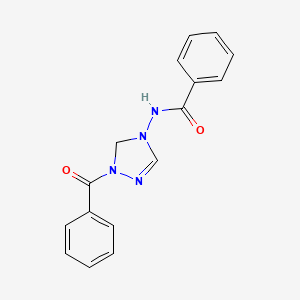
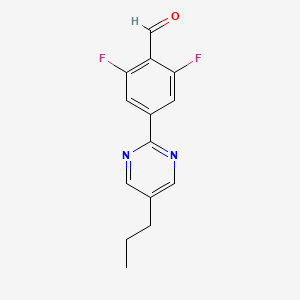
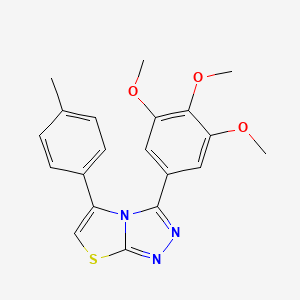
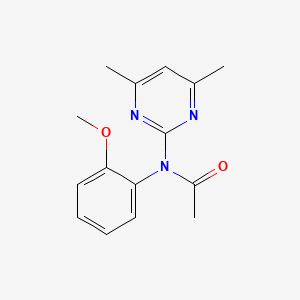
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
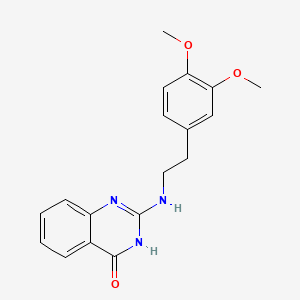
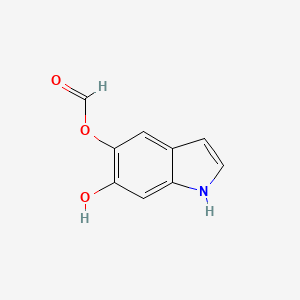

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)


